![molecular formula C28H24ClN5O3 B5506905 3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)

3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

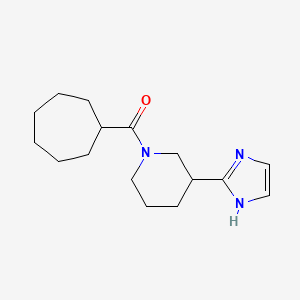

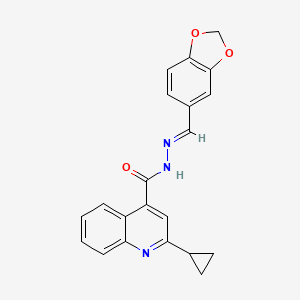

Synthesis of related compounds often involves the condensation of specific precursors under controlled conditions. For example, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide derivatives has been reported through the condensation of equimolar equivalents of specific carbaldehyde and cyanoacetamide in boiling ethanol under basic conditions (Kariuki et al., 2022). This method could be adapted to synthesize the target compound by choosing appropriate precursors and adjusting reaction conditions.

Molecular Structure Analysis

The determination of the molecular structure of similar compounds is often achieved using NMR spectroscopy and single crystal X-ray diffraction. These techniques provide detailed information on the molecular geometry, conformation, and electronic structure, which are essential for understanding the compound's reactivity and properties (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Compounds with a cyanoacrylamide moiety often participate in nucleophilic addition reactions, given the electron-deficient nature of the cyano and acrylamide groups. These reactions can be used to further modify the compound or to study its reactivity pattern (Gouda et al., 2010). The presence of a pyrazole ring and other substituents adds layers of complexity to the compound's reactivity, enabling a wide range of chemical transformations.

Physical Properties Analysis

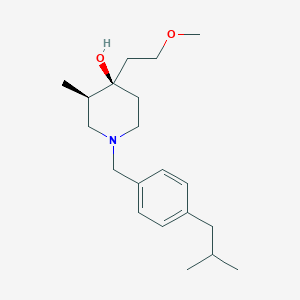

The physical properties of such compounds, including melting point, solubility, and crystal structure, are crucial for their application in material science or drug design. These properties are influenced by the molecular structure and can be studied through various analytical techniques (Quiroga et al., 2010).

Chemical Properties Analysis

The chemical properties, including stability, reactivity towards different reagents, and the ability to form derivatives, are essential for the practical application of the compound. Studies on related molecules have shown that modifications at specific positions can significantly affect these properties, providing insights into how the target compound might behave under various conditions (Sallam et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound has been synthesized through reactions involving cyanoacetamide derivatives, with studies exploring its potential as a building block for constructing complex heterocyclic systems. For instance, research by Fahim et al. (2019) investigated the microwave-assisted synthesis of novel compounds based on pyrazole ring formation, utilizing cyanoacetamide derivatives in a series of reactions. The study detailed the steps involved in the synthesis and provided insights into the structure of the resultant compound through NMR spectroscopy and single-crystal X-ray diffraction analysis (Fahim, Shalaby, & Ibrahim, 2019).

Antimicrobial and Antioxidant Activities

Another area of interest has been the investigation of the antimicrobial and antioxidant activities of derivatives of this compound. Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, including this compound, and evaluated their antimicrobial properties. Some derivatives exhibited promising activities, suggesting potential applications in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Herbicidal Activity

Research has also explored the herbicidal activity of related 2-cyanoacrylate compounds. Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating good herbicidal activities and suggesting that similar compounds, including the one , may have potential as novel herbicides (Wang, Li, Li, & Huang, 2004).

Application in Heterocyclic Chemistry

The versatility of the compound and its derivatives in heterocyclic chemistry has been demonstrated in various studies. For example, Ahmed et al. (2023) conducted a study on the synthesis of new sulfapyrimidine and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the compound's utility in creating a diverse range of heterocyclic compounds with potential applications in medicinal chemistry (Ahmed, Elgemeie, & Azzam, 2023).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-3-[1-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24ClN5O3/c1-36-25-10-9-20(13-26(25)37-2)27-23(18-34(33-27)17-21-7-3-4-8-24(21)29)12-22(14-30)28(35)32-16-19-6-5-11-31-15-19/h3-13,15,18H,16-17H2,1-2H3,(H,32,35)/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVZCPHUYFNVFF-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCC3=CN=CC=C3)CC4=CC=CC=C4Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCC3=CN=CC=C3)CC4=CC=CC=C4Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)

![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)

![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-2-morpholinone](/img/structure/B5506851.png)

![2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2'-methyl-4-biphenylyl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506859.png)

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)